molecular formula C3HCl5O2 B14696328 Propionic acid, pentachloro- CAS No. 24598-45-6

Propionic acid, pentachloro-

Cat. No.: B14696328
CAS No.: 24598-45-6
M. Wt: 246.3 g/mol
InChI Key: MTVIFDMVZHUZOV-UHFFFAOYSA-N
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Description

Propionic acid, pentachloro- is a chlorinated derivative of propionic acid. It is a colorless, oily liquid with a pungent odor. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic acid, pentachloro- can be synthesized through the chlorination of propionic acid. The reaction involves the substitution of hydrogen atoms in propionic acid with chlorine atoms. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms.

Industrial Production Methods

The industrial production of propionic acid, pentachloro- involves the chlorination of propionic acid using chlorine gas. The reaction is carried out in a reactor vessel at elevated temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, pentachloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pentachloropropionic acid.

    Reduction: It can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions can be used to substitute chlorine atoms.

Major Products Formed

    Oxidation: Pentachloropropionic acid.

    Reduction: Less chlorinated derivatives of propionic acid.

    Substitution: Hydroxylated derivatives of propionic acid.

Scientific Research Applications

Propionic acid, pentachloro- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

    Biology: It is studied for its potential antimicrobial properties.

    Medicine: Research is being conducted to explore its potential use as an antimicrobial agent.

    Industry: It is used in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of propionic acid, pentachloro- involves the interaction of its chlorine atoms with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. This compound can also generate reactive oxygen species, which can cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Trichloroacetic acid
  • Tetrachloroethylene
  • Hexachlorobenzene

Uniqueness

Propionic acid, pentachloro- is unique due to its specific chlorination pattern and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

2,2,3,3,3-pentachloropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVIFDMVZHUZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179346
Record name Propionic acid, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24598-45-6
Record name Propionic acid, pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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